Structural Divergence from the Closest Published Bioactive Analog (Compound 8b): Benzodioxole vs. Benzyl Amide Terminus
The target compound (CAS 941875-57-6) differs from the closest published analog with quantitative biological data—compound 8b from Fallah-Tafti et al. (2011)—solely at the amide terminus: the target bears a benzo[d][1,3]dioxol-5-yl group, whereas 8b bears an unsubstituted benzyl group [1]. Compound 8b exhibited 64–71% inhibition of BT-20 breast carcinoma and CCRF-CEM leukemia cell proliferation at a 50 μM single-point concentration [1]. No cell proliferation or target-engagement data are available for the target compound. The benzodioxole-for-benzyl substitution introduces two additional hydrogen-bond acceptor oxygen atoms and increases the topological polar surface area (tPSA), which is predicted to alter both target-binding interactions and physicochemical properties relevant to permeability and solubility.
| Evidence Dimension | Amide terminus substituent and available cell proliferation data |
|---|---|
| Target Compound Data | Benzo[d][1,3]dioxol-5-yl terminus; no published cell proliferation data available |
| Comparator Or Baseline | Compound 8b (N-benzyl analog): 64–71% inhibition of BT-20 and CCRF-CEM cell proliferation at 50 μM [1] |
| Quantified Difference | Structural: presence of dioxole O atoms and fused ring vs. flexible benzyl; Biological: not quantifiable due to absence of target compound data |
| Conditions | Fallah-Tafti et al. (2011) assay: cell proliferation inhibition in BT-20 (breast carcinoma) and CCRF-CEM (leukemia) cell lines at 50 μM compound concentration |
Why This Matters
For a procurement decision, this structural difference means the target compound cannot be assumed to replicate the activity profile of 8b; it requires independent biological profiling but may access distinct target space due to the benzodioxole pharmacophore.
- [1] Fallah-Tafti A, Foroumadi A, Tiwari R, Shirazi AN, Hangauer DG, Bu Y, Akbarzadeh T, Parang K, Shafiee A. Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. Eur J Med Chem. 2011 Oct;46(10):4853–4858. doi:10.1016/j.ejmech.2011.07.050. PMID: 21852023. View Source
